3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione
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Overview
Description
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features a piperidine ring fused to a pyridine ring with a thione group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-(1-isopropylpiperidin-2-yl)pyridine with thiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, halogenated solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine and pyridine rings can interact with various receptors and ion channels, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(1-isopropylpiperidin-2-yl)pyridine: A precursor in the synthesis of the target compound.
2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine: Another piperidine-pyridine derivative with potential therapeutic applications
Uniqueness
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to other piperidine-pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H20N2S |
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Molecular Weight |
236.38 g/mol |
IUPAC Name |
3-(1-propan-2-ylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-10(2)15-9-4-3-7-12(15)11-6-5-8-14-13(11)16/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,14,16) |
InChI Key |
XLVUXPKXOVRETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CC=CNC2=S |
Origin of Product |
United States |
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